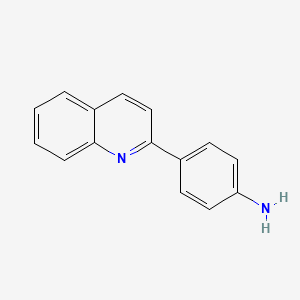

2-(4-Aminophenyl)quinoline hydrochloride

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

22191-97-5 |

|---|---|

分子式 |

C15H13ClN2 |

分子量 |

256.73 g/mol |

IUPAC 名称 |

4-quinolin-2-ylaniline;hydrochloride |

InChI |

InChI=1S/C15H12N2.ClH/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15;/h1-10H,16H2;1H |

InChI 键 |

UYYPMQOFLJHJAW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N.Cl |

Pictograms |

Corrosive; Irritant |

同义词 |

2-(4-Aminophenyl)quinoline hydrochloride, NSC-168387 hydrochloride |

产品来源 |

United States |

Synthetic Methodologies for 4 Quinolin 2 Ylaniline and Its Analogues

Direct Synthetic Routes to 4-Quinolin-2-ylaniline

Modern organic synthesis offers direct and efficient methods for the construction of the 4-quinolin-2-ylaniline scaffold, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the direct formation of the C-C or C-N bond between the quinoline (B57606) and aniline (B41778) moieties.

One prominent direct route involves the Suzuki-Miyaura cross-coupling reaction . This powerful method typically utilizes a halo-substituted quinoline and a boronic acid or ester derivative of aniline. For instance, the coupling of 2-chloroquinoline (B121035) with 4-aminophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base affords 4-quinolin-2-ylaniline in good yields. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Another key direct synthetic strategy is the Buchwald-Hartwig amination . This palladium-catalyzed reaction forms the C-N bond directly by coupling a halo-quinoline with an aniline. For example, the reaction of 2-bromoquinoline (B184079) with aniline, catalyzed by a palladium precursor and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), in the presence of a strong base like sodium tert-butoxide, can yield 4-quinolin-2-ylaniline. This method is particularly valuable for creating a diverse range of substituted analogues by varying the aniline component.

| Coupling Reaction | Quinoline Precursor | Aniline Precursor | Catalyst System | Typical Yield (%) |

| Suzuki-Miyaura | 2-Chloroquinoline | 4-Aminophenylboronic acid | Pd(PPh₃)₄ / Base | 75-90 |

| Buchwald-Hartwig | 2-Bromoquinoline | Aniline | Pd₂(dba)₃ / Ligand / Base | 70-85 |

Classical Condensation and Cyclization Approaches to Quinoline Scaffolds

The synthesis of the quinoline core, a prerequisite for many analogues of 4-quinolin-2-ylaniline, has been extensively studied, leading to the development of several named reactions. These classical methods involve the condensation and subsequent cyclization of aniline derivatives with various carbonyl compounds.

Camps Reaction

The Camps reaction is a versatile method for synthesizing hydroxyquinolines from o-acylaminoacetophenones. The reaction proceeds via an intramolecular aldol-type condensation under basic conditions, leading to the formation of a quinoline ring. The regioselectivity of the cyclization, yielding either a 2-hydroxy or a 4-hydroxyquinoline, is dependent on the reaction conditions and the structure of the starting material.

| Starting Material | Base | Product | Yield (%) |

| N-(2-acetylphenyl)acetamide | NaOH | 2-Methyl-4-hydroxyquinoline | 85 |

| N-(2-benzoylphenyl)acetamide | KOH | 2-Phenyl-4-hydroxyquinoline | 78 |

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a widely used method for the preparation of 4-hydroxyquinolines. It involves the condensation of anilines with β-ketoesters. The initial reaction, typically carried out at lower temperatures, forms a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures leads to the formation of the 4-hydroxyquinoline.

| Aniline | β-Ketoester | Cyclization Temperature (°C) | Product | Yield (%) |

| Aniline | Ethyl acetoacetate | 250 | 4-Hydroxy-2-methylquinoline | 95 |

| m-Toluidine | Ethyl benzoylacetate | 260 | 4-Hydroxy-7-methyl-2-phenylquinoline | 88 |

Friedländer Synthesis

The Friedländer synthesis is a straightforward and high-yielding method for producing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction can be catalyzed by either acid or base and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. nih.gov

| 2-Aminoaryl Ketone | Methylene Compound | Catalyst | Product | Yield (%) |

| 2-Aminobenzophenone (B122507) | Acetone | KOH | 2-Methyl-4-phenylquinoline | 90 |

| 2-Aminoacetophenone | Ethyl acetoacetate | Piperidine | 3-Acetyl-4-hydroxy-2-methylquinoline | 82 |

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines starting from an aniline and diethyl ethoxymethylenemalonate (DEEM). The initial step is a nucleophilic substitution of the ethoxy group of DEEM by the aniline, followed by a thermally induced cyclization. The resulting ester is then saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org

| Aniline | Reaction Conditions | Intermediate | Final Product | Overall Yield (%) |

| Aniline | 1. DEEM, 130°C; 2. Heat, 250°C; 3. NaOH; 4. Heat | Ethyl 4-hydroxyquinoline-3-carboxylate | 4-Hydroxyquinoline | 75 |

| 3-Chloroaniline | 1. DEEM, 130°C; 2. Heat, 250°C; 3. NaOH; 4. Heat | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 7-Chloro-4-hydroxyquinoline | 70 |

Niementowski Reaction

The Niementowski reaction provides a route to γ-hydroxyquinoline derivatives through the condensation of anthranilic acid with ketones or aldehydes. The reaction is typically carried out at elevated temperatures and can be slow, which has led to the development of various modifications to improve its efficiency. wikipedia.orgwikipedia.org

| Anthranilic Acid | Ketone/Aldehyde | Temperature (°C) | Product | Yield (%) |

| Anthranilic acid | Acetophenone | 120-130 | 2-Phenyl-4-hydroxyquinoline | Moderate |

| 5-Chloroanthranilic acid | Cyclohexanone | 140 | 7-Chloro-1,2,3,4-tetrahydroacridin-9-one | 65 |

Pfitzinger Methodology

The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To synthesize a precursor to 4-quinolin-2-ylaniline, 2'-aminoacetophenone (B46740) can be employed as the carbonyl component. The reaction proceeds via the initial ring-opening of isatin under basic conditions to form an intermediate, which then undergoes condensation with the enolizable ketone. Subsequent cyclization and dehydration yield the corresponding 2-aryl-quinoline-4-carboxylic acid. Decarboxylation of this intermediate would then lead to the desired 2-arylquinoline scaffold.

The general mechanism involves the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to furnish the quinoline ring system. wikipedia.org

While specific examples detailing the synthesis of 4-quinolin-2-ylaniline via the Pfitzinger reaction are not extensively documented in readily available literature, the reaction of isatin with various ketones has been widely reported, demonstrating the versatility of this method for accessing a range of substituted quinolines. jocpr.comijsr.netui.ac.id

Table 1: Examples of Pfitzinger Reaction for the Synthesis of Quinoline-4-carboxylic Acid Derivatives

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Product | Yield (%) | Reference |

| Isatin | Acetone | KOH | Ethanol (B145695) | 2-Methylquinoline-4-carboxylic acid | ~30 | ui.ac.id |

| Isatin | Acetophenone | KOH | Ethanol | 2-Phenylquinoline-4-carboxylic acid | - | jocpr.com |

| Isatin | Cyclohexanone | KOH | Ethanol | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | - | jocpr.com |

| Isatin | N-substituted piperidone | KOH | Ethanol | Indophenazino fused quinoline-4-carboxylic acid derivatives | Moderate to good | jocpr.com |

Note: The yields can vary significantly based on the specific reactants and reaction conditions.

Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov A variation of this reaction, the Doebner-von Miller reaction, is more directly applicable to the synthesis of 2-substituted quinolines, such as those related to 4-quinolin-2-ylaniline. wikipedia.orgsynarchive.com This modification utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. nih.gov

The reaction mechanism is complex and has been a subject of debate, but it is generally accepted to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring. wikipedia.orgacs.org

For the synthesis of a 2-arylquinoline, an aniline would be reacted with an α,β-unsaturated aldehyde or ketone bearing an aryl substituent. The reaction is typically catalyzed by strong acids like sulfuric acid or hydrochloric acid, and often requires an oxidizing agent to facilitate the final aromatization step. synarchive.comiipseries.org

Table 2: Examples of Doebner-von Miller Reaction for the Synthesis of Substituted Quinolines

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Oxidant | Product | Yield (%) | Reference |

| Aniline | Crotonaldehyde | HCl | - | 2-Methylquinoline | - | iipseries.org |

| Aniline | Cinnamaldehyde | HCl | - | 2-Phenylquinoline | - | iipseries.org |

| 4-Isopropylaniline | Pulegone | - | - | Substituted quinoline | - | wikipedia.org |

| Aniline | γ-Aryl-β,γ-unsaturated α-ketoesters | TFA | - | 2-Carboxy-4-arylquinolines | - | acs.org |

Note: The specific conditions and yields are highly dependent on the substrates and reagents used.

Transition Metal-Catalyzed Synthetic Strategies for Quinoline Derivatives

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the construction of heterocyclic compounds, including quinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical methods. chemrevlett.com

Copper-Catalyzed Reactions

Copper catalysis has emerged as a powerful tool in organic synthesis due to the low cost and low toxicity of copper salts. A variety of copper-catalyzed reactions have been developed for the synthesis of quinoline derivatives.

Copper-catalyzed amidation reactions provide a direct route to introduce amino functionalities onto the quinoline core. One approach involves the dehydrogenative coupling of quinoline N-oxides with amides or amines. This method allows for the direct functionalization of the C-H bond at the 2-position of the quinoline ring.

Recent studies have demonstrated the copper-catalyzed C-H amidation of quinoline N-oxides with lactams and cyclamines, providing a direct pathway to 2-aminoquinoline (B145021) derivatives. beilstein-journals.org Another strategy involves the oxidative amidation of aldehydes with amine salts, catalyzed by copper salts, which can be adapted for the synthesis of amide-substituted quinolines. organic-chemistry.org Furthermore, copper has been shown to catalyze the direct amidation of 2-methylquinolines with amines using molecular oxygen as the oxidant. rsc.org

Table 3: Examples of Copper-Catalyzed Amidation for the Synthesis of Quinoline Derivatives

| Quinoline Substrate | Amine/Amide | Copper Catalyst | Oxidant | Product | Yield (%) | Reference |

| Quinoline N-oxides | Lactams/Cyclamines | Cu(OAc)₂ | - | 2-Aminoquinoline N-oxides | Good to excellent | beilstein-journals.org |

| Aldehydes | Amine hydrochlorides | CuSO₄ or Cu₂O | TBHP | Amides | Good | organic-chemistry.org |

| 2-Methylquinolines | Various amines | - | O₂ | 2-Amidomethylquinolines | - | rsc.org |

| Anilines | - | Copper catalyst | - | ortho-Azidation products | - | nih.gov |

TBHP = tert-Butyl hydroperoxide

Copper-catalyzed cascade reactions have proven to be highly efficient for the one-pot synthesis of complex quinoline structures from simple starting materials. These reactions often involve the formation of multiple bonds in a single synthetic operation, leading to a significant increase in molecular complexity.

One notable example is the three-component coupling of anilines, aldehydes, and terminal alkynes to afford 2,4-disubstituted quinolines. chemrevlett.comresearchgate.net This reaction proceeds through a cascade of events including the formation of a propargylamine (B41283) intermediate, followed by cyclization and aromatization. Another approach involves the oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides to construct pyrrolo[1,2-a]quinoxalines. rsc.org Additionally, copper-catalyzed cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines has been developed for the synthesis of 2,3-disubstituted indoles, a strategy that could be adapted for quinoline synthesis. organic-chemistry.orgnih.gov There are also examples of highly efficient copper-catalyzed cascade synthesis of quinazolines and quinazolinones from amidine hydrochlorides and substituted 2-halobenzaldehydes or 2-halophenylketones. rsc.org

Table 4: Examples of Copper-Catalyzed Cascade Cyclization for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Copper Catalyst | Product | Yield (%) | Reference |

| Anilines | Aldehydes | Terminal alkynes | CuCl | 2,4-Disubstituted quinolines | Moderate | researchgate.net |

| 2-(1H-Pyrrol-1-yl)anilines | Alkylsilyl peroxides | - | Cu(II) | Pyrrolo[1,2-a]quinoxalines | - | rsc.org |

| Terminal alkynes | 2-(Tosylmethyl)anilines | - | CuI | 2,3-Disubstituted indoles | 72-93 | organic-chemistry.org |

| Amidine hydrochlorides | 2-Halobenzaldehydes | - | - | Quinazolines | Good to excellent | rsc.org |

Recent advancements in copper catalysis have led to the development of switchable cyclization reactions, allowing for the selective synthesis of different quinoline-based scaffolds from the same starting materials by simply tuning the reaction conditions.

A notable example involves the copper-catalyzed cyclization of alkyne-tethered α-bromocarbonyls. By controlling the reaction parameters, it is possible to selectively synthesize either quinolin-2-ones or quinoline-2,4-diones. rsc.orgresearchgate.net This switch in selectivity is often achieved by altering the ligands, solvents, or additives in the reaction mixture, which influences the reactivity of the key vinyl-Cu(II) intermediate. rsc.org This strategy offers a powerful tool for the divergent synthesis of quinoline derivatives. The functionalization of enynes through copper catalysis has also been a subject of recent reviews, highlighting the versatility of these substrates in cyclization reactions. researchgate.net

Table 5: Copper-Catalyzed Switchable Cyclization of Alkyne-Tethered α-Bromocarbonyls

| Substrate | Catalyst System | Conditions | Major Product | Reference |

| Alkyne-tethered α-bromocarbonyl | Cu catalyst | Condition A | Quinolin-2-one | rsc.org |

| Alkyne-tethered α-bromocarbonyl | Cu catalyst | Condition B | Quinoline-2,4-dione | rsc.org |

Note: "Condition A" and "Condition B" represent distinct sets of reaction parameters (e.g., ligands, additives, solvent) that direct the reaction towards the specified product.

Iron-Catalyzed Cross-Coupling Reactions

Iron, being an earth-abundant and low-cost metal, has emerged as a sustainable catalyst for the synthesis of quinolines. Iron-catalyzed reactions provide an environmentally friendly alternative to methods using more precious metals.

One notable method involves an iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes. chemistryviews.org This approach allows for the synthesis of 2,4-disubstituted quinolines using an inexpensive FeCl₃ catalyst and oxygen as the oxidant, producing no hazardous byproducts. chemistryviews.org Mechanistic studies suggest that the reaction may proceed through an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org

Another iron-catalyzed approach is the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This atom-economical methodology yields highly substituted and fused polycyclic quinolines in good yields with a broad tolerance for various functional groups. rsc.org The reaction proceeds without the need for an activating agent. rsc.org

Furthermore, iron catalysis has been successfully applied to the cross-coupling of electron-deficient heterocycles with organoboron species through C-H functionalization. semanticscholar.org This method, utilizing iron(II) acetylacetonate (B107027) with an oxidant and a phase-transfer catalyst, is effective for the arylation of heterocycles like quinoline. semanticscholar.org

The table below summarizes the key features of these iron-catalyzed reactions.

| Catalyst System | Starting Materials | Key Features |

| FeCl₃ / O₂ | Aldehydes, Amines, Styrenes | Inexpensive catalyst, uses oxygen as a green oxidant, broad substrate scope. chemistryviews.org |

| Iron complex | α-2-aminoaryl alcohols, Secondary alcohols | Atom-economical, acceptorless dehydrogenative coupling, high yields. rsc.org |

| Fe(acac)₂ / K₂S₂O₈ / TBAB | Heterocycles, Organoboron species | C-H functionalization, good to excellent yields for arylation. semanticscholar.org |

Manganese(II) Complex Catalysis

Manganese is another earth-abundant metal that has been effectively used in the synthesis of N-heterocycles. Catalytic systems based on manganese(II) complexes have been developed for the synthesis of quinolines from readily available starting materials. acs.orgnih.govorganic-chemistry.org

A simple, phosphine-free, and inexpensive catalytic system using a manganese(II) complex facilitates the synthesis of quinolines from amino alcohols and ketones. acs.orgnih.govorganic-chemistry.orgscite.ai This method is advantageous as it avoids the use of costly and air-sensitive phosphine-based ligands. organic-chemistry.org The reaction is believed to proceed through a metal-ligand cooperative mechanism. nih.govscite.ai The catalytic system demonstrates high efficiency and selectivity, producing the desired quinolines in good to excellent yields. organic-chemistry.org

Kinetic studies and DFT calculations have been employed to elucidate the plausible reaction mechanism, and potential intermediates in the catalytic cycle have been detected using ESI-MS analysis. nih.gov The practicality of this methodology has been demonstrated through the synthesis of biologically active natural products and its applicability to large-scale synthesis. organic-chemistry.org

| Catalyst System | Starting Materials | Key Features |

| Phosphine-free Manganese(II) complex | Amino alcohols, Ketones | Inexpensive and air-stable catalyst, avoids phosphine ligands, high efficiency and selectivity. acs.orgnih.govorganic-chemistry.org |

Nickel-Catalyzed Dehydrogenation and Condensation Processes

Nickel-catalyzed reactions offer an efficient and environmentally benign route to quinoline derivatives through acceptorless dehydrogenative coupling. rsc.org A well-defined nickel catalyst featuring a tetraaza macrocyclic ligand has been shown to effectively catalyze the one-step synthesis of substituted quinolines from o-aminobenzylalcohols and ketones or secondary alcohols. rsc.org This method is atom-economic and produces a wide variety of substituted quinolines in high yields. rsc.org

Another approach involves a NiH-catalyzed cascade hydroamination/cyclization reaction of alkynes with anthranils. dicp.ac.cn This protocol is highly efficient and operates under mild conditions, accommodating a broad range of terminal and internal alkynes. dicp.ac.cn The utility of this method has been showcased in the late-stage functionalization of natural products. dicp.ac.cn

Research has also described a molecularly defined, phosphine-free nickel catalyst for the synthesis of quinolines via a double dehydrogenative coupling of 2-aminobenzyl alcohol and 1-phenylethanol (B42297) under aerobic conditions at a mild temperature of 80 °C. researchgate.net This environmentally friendly protocol is notable for the catalyst's ability to store trapped hydrogen in the ligand backbone, avoiding the formation of metal-hydrides, and its easy regeneration under aerobic oxidation. researchgate.net

| Catalyst System | Starting Materials | Key Features |

| [Ni(MeTAA)] | o-Aminobenzylalcohols, Ketones/Secondary alcohols | Earth-abundant catalyst, environmentally benign, one-step synthesis, high yields. rsc.org |

| NiH catalyst system | Alkynes, Anthranils | Mild conditions, broad alkyne scope, suitable for late-stage functionalization. dicp.ac.cn |

| Phosphine-free Nickel complex / O₂ | 2-Aminobenzyl alcohol, 1-Phenylethanol | Aerobic conditions, mild temperature, double dehydrogenative coupling. researchgate.net |

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful and versatile tool for the synthesis of quinolines and their derivatives, with various reaction types enabling the construction of the quinoline core.

Palladium-catalyzed annulation reactions provide direct access to substituted quinolines from readily available starting materials. One such method involves the annulation of o-iodo-anilines with propargyl alcohols, which tolerates diverse functional groups under mild conditions and produces 2,4-disubstituted quinolines in good to excellent yields. acs.org

Another efficient route is the intermolecular aerobic annulation of o-alkenylanilines and alkynes. organic-chemistry.org This process, which involves intermolecular amination, olefin insertion, and aerobic C-C bond cleavage, utilizes molecular oxygen as a green oxidant and offers high regioselectivity and functional group compatibility. organic-chemistry.org

A concise synthesis of 4,5-fused tricyclic 2-quinolones has been developed through a palladium-catalyzed intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines. rsc.org This reaction proceeds smoothly under mild conditions with exceptional tolerance to various functional groups. rsc.org

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Annulation | o-Iodo-anilines, Propargyl alcohols | Palladium catalyst | Mild conditions, good to excellent yields of 2,4-disubstituted quinolines. acs.org |

| Oxidative Annulation | o-Alkenylanilines, Alkynes | PdCl₂, PPh₃, Cu(TFA)₂·xH₂O, PivOH / O₂ | High regioselectivity, uses molecular oxygen as oxidant. organic-chemistry.org |

| Carbonylative Annulation | Alkyne-tethered N-substituted o-iodoanilines | Palladium catalyst | Mild conditions, synthesis of 4,5-fused tricyclic 2-quinolones. rsc.org |

Palladium-catalyzed carbonylation reactions are a common strategy for synthesizing quinolin-4-ones. mdpi.com These reactions typically employ carbon monoxide as the carbonyl source. The coupling of 2-iodoaniline (B362364) and terminal acetylenes under a CO atmosphere using a palladium catalyst was an early example of this methodology. mdpi.com

More recent developments have focused on CO-free carbonylative approaches. For instance, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence using molybdenum hexacarbonyl as a solid CO source allows for the preparation of functionalized 4-quinolones from 2-iodoanilines and alkynes.

An efficient synthesis of densely substituted 2-aroylindolizines, which are structurally related to quinolines, has been achieved via a palladium-catalyzed carbonylative cyclization/arylation cascade. nih.gov This transformation proceeds through the 5-endo-dig cyclization of 2-propargylpyridine triggered by an aroyl Pd complex, yielding diversely substituted products in good to excellent yields. nih.gov

| Reaction Type | Starting Materials | CO Source | Key Features |

| Carbonylative Cyclization | 2-Iodoaniline, Terminal acetylenes | CO gas | Synthesis of quinolin-4-ones. mdpi.com |

| Carbonylative Cyclization/Arylation | 2-Propargylpyridine | Not specified | Synthesis of 2-aroylindolizines. nih.gov |

A catalytic method for the synthesis of substituted quinolines has been developed involving the palladium-catalyzed telomerisation of arylamines with butadiene, followed by cyclisation. bcrec.idundip.ac.id This process leads to the formation of N-octadienyl-arylamines, which then undergo cyclisation to yield quinoline derivatives. bcrec.id It has been established that the cyclisation of N-octadienyl-arylamines into quinolines proceeds through an amino-Claisen rearrangement stage. bcrec.id

| Reaction Type | Starting Materials | Key Features |

| Telomerisation and Cyclisation | Arylamines, Butadiene | Proceeds via amino-Claisen rearrangement. bcrec.id |

Rhodium-Catalyzed Cyclization

Rhodium catalysis has emerged as a powerful tool for the synthesis of quinoline derivatives through various cyclization strategies, particularly those involving C-H bond activation. These methods offer high efficiency and regioselectivity under relatively mild conditions.

One notable strategy involves the rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters. mdpi.com In this approach, the rhodium catalyst facilitates the ortho-C–H bond activation of the aromatic amine, which is a key step in the subsequent annulation process to form the quinoline ring. mdpi.com A study by A. Sudalai and colleagues in 2016 demonstrated a system where formic acid served as both a C1 synthon and a reducing agent, with a copper(II) species acting as the terminal oxidant, highlighting the versatility of this catalytic system. mdpi.com

Another efficient method utilizes a Rh(III)-catalyzed oxidative C-H activation and annulation of N-arylsydnones with internal alkynes to produce quinoline-fused sydnones. acs.org This reaction proceeds with low catalyst loading and tolerates a broad scope of substrates. The proposed mechanism involves the formation of a rhodacycle intermediate, followed by alkyne insertion and reductive elimination to yield the final product, with Cu(OAc)₂ regenerating the active Rh(III) catalyst. acs.org

Furthermore, an environmentally benign protocol has been developed for synthesizing quinolines in an aqueous medium using a recyclable Rh(II)acetate/TPPTS catalytic system. rsc.orgfao.org This method involves the reaction of anilines with allyl alcohols, providing moderate to good yields. rsc.orgfao.org The catalyst can be recycled multiple times without a significant loss of activity, which is a key advantage for sustainable synthesis. rsc.org

Table 1: Examples of Rhodium-Catalyzed Synthesis of Quinolines

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Rhodium catalyst / Formic Acid / Cu(II) oxidant | Aniline derivatives and alkynyl esters | Regioselective synthesis via ortho-C–H activation. | mdpi.com |

| [RhCp*Cl₂]₂ / Cu(OAc)₂ | N-arylsydnones and internal alkynes | 2-fold C-H bond activation; mild conditions. | acs.org |

| Rh(II)acetate/TPPTS | Anilines and allyl alcohols | Environmentally benign aqueous medium; recyclable catalyst. | rsc.orgfao.org |

Organocatalytic and Metal-Free Approaches

In the quest for more sustainable and cost-effective synthetic routes, organocatalytic and metal-free approaches have gained significant traction. These methods avoid the use of expensive and potentially toxic transition metals, offering alternative pathways to the quinoline core.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts that have proven effective in the synthesis of quinoline derivatives. nih.gov As strong σ-donor ligands, NHCs are highly nucleophilic and can activate substrates in unique ways, often involving polarity reversal (umpolung). scripps.eduisca.me

One prominent application is the NHC-catalyzed indirect Friedländer annulation, which uses 2-aminobenzyl alcohols and ketones as starting materials. researchgate.net In this reaction, the NHC, generated in situ from its precursor salt, is proposed to facilitate a tandem proton and hydride transfer from the benzyl (B1604629) alcohol to the ketone. researchgate.net This generates the active intermediates that undergo a crossed aldol addition followed by cyclization and dehydration to afford the quinoline products in good to excellent yields. researchgate.net Another approach involves the dehydrative acylation of 2-aminobenzaldehyde (B1207257) with α-haloketones, followed by intramolecular heterocyclization, catalyzed by NHCs to produce quinolin-4-ones. nih.gov

The key intermediate in many NHC-catalyzed reactions is the Breslow intermediate, formed by the nucleophilic addition of the carbene to an aldehyde. isca.me This intermediate is an acyl anion equivalent that can react with various electrophiles, opening up diverse synthetic possibilities. isca.me

Table 2: NHC-Catalyzed Approaches to Quinolines

| NHC Precursor | Reactants | Reaction Type | Key Intermediate | Reference |

|---|---|---|---|---|

| Imidazolium/Thiazolium salts | 2-Aminobenzyl alcohols and ketones | Indirect Friedländer Annulation | Aldol-type adducts | researchgate.net |

| Triazolium salts | 2-Aminobenzaldehyde and α-haloketones | Dehydrative Acylation / Heterocyclization | Breslow intermediate | nih.gov |

Oxidative Cyclization Reactions

Metal-free oxidative cyclization reactions provide a direct and atom-economical route to quinolines. These methods often rely on the use of readily available and inexpensive oxidants to facilitate the key bond-forming steps.

A common strategy involves the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant. organic-chemistry.org For instance, the oxidative annulation of anilines and aryl ketones with DMSO serving as a methine (=CH−) equivalent, promoted by potassium persulfate (K₂S₂O₈), yields 4-arylquinolines. organic-chemistry.org Visible-light-mediated oxidative cyclization has also been reported, using an organic dye like anthraquinone (B42736) as a photocatalyst and DMSO as the oxidant to convert 2-aminobenzyl alcohols and secondary alcohols into quinolines at room temperature. organic-chemistry.org

Other metal-free oxidative systems include the use of iodine as an oxidant. mdpi.com These reactions typically proceed through the formation of imine intermediates, which then undergo intramolecular cyclization and subsequent oxidation to form the aromatic quinoline ring. researchgate.net The avoidance of transition metal catalysts makes these methods particularly attractive from both an economic and environmental standpoint. researchgate.net

Table 3: Metal-Free Oxidative Cyclization for Quinoline Synthesis

| Oxidant / Promoter | Reactants | Conditions | Noteworthy Feature | Reference |

|---|---|---|---|---|

| K₂S₂O₈ / DMSO | Anilines and aryl ketones | Thermal | DMSO acts as a C1 source. | organic-chemistry.org |

| DMSO / Anthraquinone | 2-Aminobenzyl alcohols and secondary alcohols | Visible light, room temperature | Photocatalytic organic catalyst. | organic-chemistry.org |

| Iodine | Various imine precursors | Thermal | Utilizes an inexpensive oxidant. | mdpi.com |

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, increasing yields, and improving reaction efficiency. nih.gov The direct transfer of energy to reactive species via dipole rotation and ionic conduction leads to rapid heating, often resulting in significantly shorter reaction times compared to conventional heating methods. tandfonline.com

This technology has been successfully applied to the synthesis of quinolines. For example, a solvent-free, microwave-assisted approach was developed for the reaction of acrolein diethyl acetal (B89532) and aniline using a Ni/Beta zeolite solid catalyst, achieving a high yield of quinoline in a short time. researchgate.net The use of microwave irradiation can also enhance established reactions, such as the Friedländer synthesis, often allowing for catalyst-free conditions in green solvents like water or ethanol. tandfonline.com The combination of microwave heating with solid-supported reagents or catalysts further simplifies product purification and reduces waste. nih.gov

Table 4: Comparison of Microwave-Assisted vs. Conventional Quinoline Synthesis

| Reaction Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis (Conventional) | Catalyst, organic solvent, reflux | Several hours | Moderate | organic-chemistry.org |

| Friedländer Synthesis (Microwave) | Catalyst-free, water | Minutes | High | tandfonline.com |

| Doebner-Miller type (Conventional) | Acid catalyst, thermal | Hours | Moderate | researchgate.net |

| Doebner-Miller type (Microwave) | Ni/Beta zeolite, solvent-free | < 30 min | 83% | researchgate.net |

Green Chemistry Principles in 4-Quinolin-2-ylaniline Synthesis

The synthesis of quinoline derivatives is increasingly being guided by the principles of green chemistry, which aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Many classical methods for quinoline synthesis suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and long reaction times. nih.gov

Modern approaches seek to overcome these limitations. Key green strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol has been a major focus. bohrium.comresearchgate.net Water, in particular, has been used successfully for catalyst-free Friedländer reactions, offering a sustainable and efficient medium. organic-chemistry.org

Catalyst-Free and One-Pot Reactions: Designing synthetic pathways that eliminate the need for catalysts or combine multiple steps into a single one-pot procedure significantly reduces waste and simplifies workup. bohrium.comresearchgate.net

Energy Efficiency: The adoption of microwave irradiation provides a more energy-efficient heating method compared to conventional refluxing, drastically cutting down reaction times and energy consumption. tandfonline.com

Atom Economy: Methodologies like oxidative cyclization are inherently atom-economical, incorporating a majority of the atoms from the starting materials into the final product. researchgate.net

Use of Recyclable Catalysts: The development of recyclable catalytic systems, such as the Rh(II)acetate/TPPTS system for reactions in water, aligns with the principle of waste prevention. rsc.org

By integrating these principles, chemists are developing more sustainable and efficient routes for the synthesis of 4-quinolin-2-ylaniline and its analogues, reducing the environmental footprint of these important chemical entities. nih.govbohrium.com

Chemical Reactivity and Derivatization Strategies of 4 Quinolin 2 Ylaniline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Moiety

The quinoline ring system exhibits a reactivity pattern that is a composite of its constituent benzene (B151609) and pyridine (B92270) rings. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution. Conversely, the benzene ring is more susceptible to electrophilic substitution. researchgate.net

Electrophilic Substitution: Electrophilic attack on the quinoline nucleus generally occurs on the more electron-rich benzene ring, preferentially at positions 5 and 8. researchgate.netyoutube.comquimicaorganica.org Reactions such as nitration and halogenation typically yield a mixture of 5- and 8-substituted products. youtube.com The presence of the aniline (B41778) group at the 4-position, being an activating group, can influence the regioselectivity of these substitutions, although the primary directing effect is towards the carbocyclic ring.

Nucleophilic Substitution: The pyridine ring of the quinoline moiety is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions 2 and 4. researchgate.netyoutube.com In 4-Quinolin-2-ylaniline, the 4-position is already substituted. Therefore, nucleophilic reactions, such as amination (Chichibabin reaction) or reactions with organometallic reagents, would be expected to occur at the 2-position if it were unsubstituted. However, since the aniline group is attached at the 4-position, nucleophilic substitution on the quinoline ring itself is less common without a suitable leaving group. Instead, the aniline moiety becomes the primary site for many reactions.

Reactions Involving the Aniline Moiety

The primary amine group of the aniline moiety is a rich hub for chemical derivatization, allowing for modifications that can significantly alter the molecule's properties.

The amine group of 4-Quinolin-2-ylaniline readily undergoes acylation reactions with agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to introduce a variety of functional groups. iu.edu For instance, electrochemical methods have been developed for the C(sp²)–H acylation of quinolines using alcohols as acyl sources, demonstrating a modern approach to functionalization. chemistryviews.org These reactions are typically high-yielding and proceed under mild conditions.

Table 1: Examples of Acylation Reagents for Amines

| Acylating Agent | Product Type | Reference |

|---|---|---|

| Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetamide | iu.edu |

| Alkylchloroformates | Carbamate | iu.edu |

The primary amine of the aniline moiety can condense with aldehydes or ketones to form Schiff bases (imines). ekb.eg This reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with catalytic amounts of acid or base. bepls.com The formation of Schiff bases is a versatile method for creating complex molecules, and quinoline-containing Schiff bases have been synthesized and evaluated for various applications. bepls.comnih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. unsri.ac.id

For example, new Schiff's base derivatives have been synthesized by reacting 2-phenoxyquinoline-3-carbaldehydes with a hydrazide in the presence of a nickel(II) nitrate (B79036) catalyst, resulting in good yields ranging from 78-92%. nih.gov Similarly, quinolin-7-amine has been reacted with various aromatic aldehydes in refluxing ethanol (B145695) to produce Schiff bases. bepls.com

Silylation is a process where a labile hydrogen atom on the amine is replaced by a silyl (B83357) group, typically from a silylating agent such as a silyl halide or triflate. This derivatization increases the volatility and thermal stability of the compound, which can be advantageous for analytical techniques like gas chromatography. iu.edu Zinc-catalyzed silylation has been reported for pyridine and quinoline, affording silylated products where the silyl group attaches to the ring. nih.gov For the aniline moiety of 4-Quinolin-2-ylaniline, silylation would occur on the nitrogen atom, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu

A variety of other reagents can be used to derivatize the primary amine of 4-Quinolin-2-ylaniline to enhance its properties for analysis or to build more complex structures. These methods are crucial in metabolomics and other analytical fields to improve chromatographic separation and detection sensitivity. nih.gov

Novel derivatization reagents based on a 1,3-oxazinoquinoline-4-one structure have been developed to distinguish between different types of amines using mass spectrometry. nih.govsemanticscholar.org Another reagent, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), reacts readily with primary amines under mild conditions to form stable, detectable derivatives for HPLC analysis. sigmaaldrich.com

Table 2: Comparison of Common Amine Derivatization Reagents

| Derivatization Reagent | Key Features | Application | Reference |

|---|---|---|---|

| Dansyl-Cl | Forms fluorescent products with high ionization efficiency. | LC-MS/MS | nih.gov |

| Fmoc-Cl | Useful under highly acidic chromatography conditions. | LC-MS/MS | nih.gov |

| o-phthalaldehyde (OPA) | Versatile fluorogenic reagent. | LC-MS/MS | nih.gov |

| DMQC-OSu | Good selectivity, mild conditions, stable derivatives. | HPLC | sigmaaldrich.com |

Cyclization and Annulation Reactions of 4-Quinolin-2-ylaniline Intermediates

4-Quinolin-2-ylaniline can serve as a building block in the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions involve forming one or more new rings onto the existing molecular framework. Annulation strategies, particularly [4+2] cycloadditions, are common methods for constructing the quinoline ring itself and can be adapted to build upon the 4-Quinolin-2-ylaniline structure. mdpi.comnih.gov

For instance, transition-metal-free annulation reactions can be used to synthesize 3-acylquinolines. mdpi.com Palladium-catalyzed oxidative annulation is another powerful method for creating functionalized quinoline derivatives. mdpi.com The aniline and quinoline moieties can participate in intramolecular or intermolecular cyclizations to form polycyclic aromatic systems. Base-mediated intramolecular cyclization of ketimines derived from substituted anilines is a known route to quinoline synthesis, and similar strategies could be employed using 4-Quinolin-2-ylaniline as the starting aniline component. researchgate.net Such reactions are pivotal in creating novel scaffolds for drug discovery and materials science.

Functional Group Interconversions and Modifications

The chemical architecture of 4-quinolin-2-ylaniline offers specific sites for functional group modification, primarily centered on the reactive primary amino group of the aniline moiety. The quinoline ring itself is relatively stable, making the exocyclic amine the principal target for derivatization. These modifications are crucial for developing new molecular entities with tailored electronic, physical, and biological properties. Key strategies for the interconversion and modification of the amine functional group include acylation, sulfonylation, and diazotization.

Amide Formation (Acylation)

A common and straightforward modification of 4-quinolin-2-ylaniline involves the acylation of the primary amino group to form stable amide derivatives. This reaction is typically achieved by treating the parent aniline with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. This conversion of the amine to an amide changes the electronic properties of the substituent, making it an electron-withdrawing group and reducing the basicity of the nitrogen atom. This strategy is frequently employed in medicinal chemistry to explore structure-activity relationships. nih.govresearchgate.net

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. A wide variety of acyl groups can be introduced, leading to a diverse library of derivatives.

Table 1: Representative Acylation Reactions of 4-Quinolin-2-ylaniline

| Reactant | Reagent | Product Name | Chemical Structure of Product |

|---|---|---|---|

| 4-Quinolin-2-ylaniline | Acetyl Chloride | N-(4-(quinolin-2-yl)phenyl)acetamide |  |

| 4-Quinolin-2-ylaniline | Benzoyl Chloride | N-(4-(quinolin-2-yl)phenyl)benzamide |  |

Sulfonamide Formation (Sulfonylation)

Analogous to acylation, the primary amino group of 4-quinolin-2-ylaniline can react with sulfonyl chlorides to form sulfonamides. This functional group is a key component in a multitude of therapeutic agents. ekb.eg The synthesis of quinoline-sulfonamide hybrids is a recognized strategy for developing compounds with potential antibacterial properties. nih.gov The reaction is typically carried out by treating the aniline with a substituted benzenesulfonyl chloride in a suitable solvent such as dimethylformamide (DMF), using a base like triethylamine (B128534) (TEA) to scavenge the hydrochloric acid generated during the reaction. nih.gov

The resulting sulfonamide derivatives are of significant interest due to their distinct chemical properties and their prevalence in pharmacologically active molecules. mdpi.com

Table 2: Representative Sulfonylation Reactions of 4-Quinolin-2-ylaniline

| Reactant | Reagent | Product Name | Chemical Structure of Product |

|---|---|---|---|

| 4-Quinolin-2-ylaniline | Benzenesulfonyl Chloride | N-(4-(quinolin-2-yl)phenyl)benzenesulfonamide |  |

| 4-Quinolin-2-ylaniline | 4-Toluenesulfonyl Chloride | 4-Methyl-N-(4-(quinolin-2-yl)phenyl)benzenesulfonamide |  |

Diazotization and Azo Coupling

The primary aromatic amine of 4-quinolin-2-ylaniline can undergo diazotization, a process that converts it into a diazonium salt. This reaction is typically performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). researchgate.net

The resulting 4-(quinolin-2-yl)benzenediazonium salt is a highly versatile synthetic intermediate. While often unstable at higher temperatures, it can be used immediately in subsequent reactions. One of the most significant applications of diazonium salts is in azo coupling reactions. icrc.ac.ir Here, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form an azo compound. researchgate.net These products contain the characteristic -N=N- linkage and are often highly colored, forming the basis of many synthetic dyes. This strategy allows for the synthesis of a wide range of novel chromophores containing the 4-quinolin-2-yl scaffold.

Advanced Spectroscopic Characterization of 4 Quinolin 2 Ylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial characterization of 4-Quinolin-2-ylaniline and its derivatives.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the quinoline (B57606) and aniline (B41778) ring systems, protons typically resonate in the aromatic region (approximately 6.0-9.0 ppm). The specific chemical shifts and coupling constants (J-values) are influenced by the electronic effects of substituents and the nitrogen heteroatom in the quinoline ring. Protons on the quinoline ring adjacent to the nitrogen atom (e.g., at the C8 position) are typically deshielded and appear at a lower field (higher ppm). tsijournals.com The coupling patterns (singlet, doublet, triplet, multiplet) reveal the number of neighboring protons, helping to establish the substitution pattern on the aromatic rings. rsc.orgmagritek.com

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings of quinoline and aniline derivatives are typically observed in the range of 110-160 ppm. rsc.orgualberta.ca Carbons directly attached to the nitrogen atom or substituted carbons experience different shielding effects, leading to distinct chemical shifts that aid in structural assignment. tsijournals.commagritek.com

The following table provides representative ¹H and ¹³C NMR data for a derivative of 4-Quinolin-2-ylaniline.

Interactive Table 1: NMR Data for a 4-Quinolin-2-ylaniline Derivative Data for 3-(4-iodobenzyl)-2-phenylquinoline, a structurally related compound. rsc.org

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 8.14 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.67 (t, J = 7.6 Hz, 1H), 7.35-7.57 (m, 8H), 6.69 (d, J = 8.0 Hz, 2H), 4.04 (s, 2H) |

| ¹³C NMR | 160.61, 146.75, 140.50, 139.64, 137.56, 137.03, 131.85, 131.05, 129.39, 129.35, 128.84, 128.41, 128.35, 127.50, 127.15, 126.69, 91.63, 38.74 |

Variable-Concentration ¹H NMR for Aggregation Studies

Intermolecular interactions can lead to the aggregation of molecules in solution, a phenomenon that can be investigated using variable-concentration ¹H NMR studies. As the concentration of the sample increases, molecules may begin to self-associate. This aggregation can lead to changes in the chemical shifts of protons involved in the intermolecular interactions, often due to aromatic ring-stacking (π-π interactions) or hydrogen bonding.

In a typical experiment, a series of ¹H NMR spectra are recorded at different solute concentrations. nih.gov If aggregation occurs, specific proton signals will show a concentration-dependent shift (either upfield or downfield). Protons on the exterior of the aggregate may show little to no change, while those at the interface of the interacting molecules will be most affected. This technique can reveal information about the nature and strength of the non-covalent forces driving the self-assembly of 4-Quinolin-2-ylaniline derivatives. nih.gov

2D NMR Techniques

While 1D NMR provides fundamental information, complex molecules like 4-Quinolin-2-ylaniline derivatives often exhibit signal overlap in their ¹H spectra, making unambiguous assignment challenging. magritek.com Two-dimensional (2D) NMR techniques are employed to resolve these overlaps and establish definitive structural connectivity. magritek.comresearchgate.net

Common 2D NMR experiments used for the characterization of these compounds include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the quinoline and aniline ring systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on the already assigned proton signals. clockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the three-dimensional structure and conformation of molecules in solution. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. chempap.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing non-volatile and thermally labile molecules like 4-Quinolin-2-ylaniline and its derivatives. nih.gov In ESI-MS, the sample in solution is sprayed through a highly charged capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov These ions are then guided into the mass analyzer.

Because ESI is a soft ionization method, it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov This makes it an excellent method for accurately determining the molecular weight of the parent compound. researchgate.net The technique is highly sensitive, requiring only small amounts of sample. nih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This high accuracy allows for the determination of the elemental formula of a compound. While conventional MS can determine the nominal mass of an ion, HRMS can distinguish between ions that have the same nominal mass but different elemental compositions (isobars). researchgate.net

For 4-Quinolin-2-ylaniline, HRMS can unequivocally confirm its elemental formula (C₁₅H₁₂N₂) by comparing the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass. This is a critical step in the definitive identification of a newly synthesized compound. rsc.orgrsc.org

Interactive Table 2: HRMS Data for a 4-Quinolin-2-ylaniline Derivative Data for 3-(4-iodobenzyl)-2-phenylquinoline, a structurally related compound. rsc.org

| Ion Formula | Calculated m/z | Found m/z |

| [C₂₂H₁₆NI+H]⁺ | 422.0400 | 422.0403 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 4-Quinolin-2-ylaniline and its derivatives. These methods probe the discrete vibrational energy levels of the molecule, yielding a unique spectral fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule.

For quinoline-aniline derivatives, the FTIR spectrum is typically characterized by several key regions. The high-wavenumber region above 3000 cm⁻¹ is dominated by N-H and aromatic C-H stretching vibrations. The N-H stretching of the primary amine group in the aniline moiety typically appears as a distinct band or a pair of bands. For the closely related isomer, 2-(2-Phenylquinolin-4-yl)aniline, N-H stretching vibrations are observed at 3389 and 3020 cm⁻¹ nih.gov.

The region between 1650 and 1400 cm⁻¹ contains bands from C=C and C=N stretching vibrations within the quinoline and aniline aromatic rings. These bands are fundamental for confirming the integrity of the heterocyclic and aromatic framework. For instance, characteristic peaks for C=C stretching in similar disubstituted quinoline derivatives are observed around 1640-1655 cm⁻¹, while C=N stretching appears near 1520-1550 cm⁻¹ derpharmachemica.com. The aromatic C-H stretching vibrations are typically found in the 2850-2930 cm⁻¹ range nih.gov.

The fingerprint region, below 1400 cm⁻¹, contains a complex series of bands arising from in-plane and out-of-plane bending vibrations of C-H bonds, as well as ring deformation modes. C-H bending vibrations for quinoline derivatives can be observed between 1025 and 1035 cm⁻¹ derpharmachemica.com. These patterns are highly specific to the substitution pattern of the molecule.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3389, 3020 | Stretching vibration of the amine group on the aniline moiety. |

| Aromatic C-H Stretch | 2929, 2854 | Stretching vibrations of C-H bonds on the quinoline and phenyl rings. |

| Aromatic C=C/C=N Stretch | 1903, 1614 | In-plane stretching vibrations of the aromatic ring backbone. |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in molecular polarizability are Raman active. For aromatic systems like 4-Quinolin-2-ylaniline, symmetric vibrations and those of non-polar bonds often produce strong Raman signals.

The Raman spectrum of 4-Quinolin-2-ylaniline is expected to be dominated by intense bands corresponding to the ring stretching and breathing modes of the quinoline and aniline units. These vibrations, which involve the collective in-phase stretching of C-C bonds within the rings, are highly characteristic and sensitive to the electronic structure. For the parent aniline molecule, prominent Raman peaks are observed for the C-C stretching and ring breathing modes researchgate.net. Similarly, quinoline exhibits strong Raman signals for its skeletal vibrations.

Other expected Raman active modes include C-H in-plane bending and out-of-plane deformations. While specific experimental Raman data for 4-Quinolin-2-ylaniline is not widely published, analysis of related structures suggests that the most intense bands would likely be associated with the quinoline ring system, which possesses a larger and more polarizable electron system compared to the aniline moiety.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information about the electronic transitions within a molecule. For conjugated aromatic systems like 4-Quinolin-2-ylaniline, these techniques reveal insights into the molecular orbitals and the influence of structure on the compound's color and luminescent properties.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher-energy ones (typically the lowest unoccupied molecular orbital, LUMO). The absorption spectrum of quinoline-aniline systems is dominated by intense π → π* transitions associated with the extensive conjugated π-electron system.

The parent quinoline molecule displays characteristic absorption peaks, and the addition of an aniline substituent at the 2-position extends the conjugation, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths researchgate.net. The specific wavelength of maximum absorption (λ_max) is sensitive to the solvent environment, a phenomenon known as solvatochromism mdpi.com. In the case of the isomeric compound 2-(2-Phenylquinolin-4-yl)aniline, the absorption maximum is observed at 454 nm nih.gov. The UV-Vis absorption spectra of quinoline can be influenced by pH due to the nitrogen atom in the pyridine (B92270) ring, which can exist in different protonation states nih.gov.

| Spectroscopic Technique | Wavelength (λ_max) | Associated Transition |

|---|---|---|

| UV-Vis Absorption | 454 nm | π → π* |

| Photoluminescence Emission | 454 nm | Fluorescence |

Photoluminescence spectroscopy examines the light emitted by a substance after it has absorbed photons. For many quinoline derivatives, this emission occurs in the form of fluorescence, where an electron returns from the excited singlet state to the ground state. These compounds are often highly fluorescent due to their rigid, conjugated structures.

The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by a Stokes shift—the difference between the absorption and emission maxima. Research on 2-(2-Phenylquinolin-4-yl)aniline shows it exhibits fluorescence with an emission maximum (λ_em) at 454 nm nih.gov. The quantum yield and lifetime of the fluorescence are important parameters that quantify the efficiency and dynamics of the emission process. For this derivative, the quantum yield (Φ_f) was found to be significant, and it displayed an average fluorescence lifetime of several nanoseconds nih.gov.

A particularly interesting photophysical property observed in some derivatives of 4-Quinolin-2-ylaniline is Aggregation-Induced Emission Enhancement (AIEE). This phenomenon is counterintuitive to the common process of aggregation-caused quenching, where fluorescence intensity decreases in the aggregated or solid state. In AIEE-active molecules, the compound is weakly or non-emissive in dilute solutions but becomes highly luminescent upon forming aggregates in poor solvents or in the solid state nih.gov.

The mechanism behind AIEE in quinoline-based structures is often attributed to the Restriction of Intramolecular Rotation (RIR). In solution, the aniline and quinoline rings can undergo low-frequency rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, these intramolecular motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, leading to a significant enhancement of fluorescence emission rsc.orgnih.gov. This effect is prominent in quinoline-based Schiff base complexes, where the formation of nano-aggregates leads to strong emission due to the strengthening of molecular rigidity through intermolecular interactions like C-H···π and π-π stacking nih.gov.

Photoluminescence (PL) Spectroscopy

Luminescent Lifetime Measurements

Luminescent lifetime is a critical parameter that defines the temporal characteristic of the emission process, indicating the average time a molecule spends in the excited state before returning to the ground state. For quinoline derivatives, this is typically measured using time-correlated single photon counting (TCSPC). nih.gov This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon.

The fluorescence lifetime can be influenced by various factors, including the molecular structure, the presence of electron-donating or electron-withdrawing groups, and the surrounding solvent environment. nih.gov For instance, the rigidity of the molecular structure can impact the rate of non-radiative decay pathways, thereby affecting the lifetime. In a study of various fluorescent quinoline derivatives, one particular compound, 2-(2-(4-methoxyphenyl)-6-methylquinolin-4-yl)aniline, was found to have an average lifetime of 6.20 ns, which was the highest among the tested compounds. nih.gov

Table 1: Representative Luminescent Lifetime Data for a Quinoline Derivative

| Compound | Measurement Technique | Lifetime (τ) in ns | Reference |

|---|

Note: Data for a derivative is presented, as specific lifetime measurements for 4-Quinolin-2-ylaniline were not available in the reviewed sources.

Quantum Yield Determination

The fluorescence quantum yield (Φ) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to the photons absorbed. High quantum yields are desirable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The determination of quantum yield is typically performed using an integrating sphere, which allows for the collection of all emitted light from the sample solution. nih.gov

The molecular structure of quinoline derivatives plays a pivotal role in determining their quantum yield. Substituents on the quinoline or aniline rings can significantly alter the electronic properties and introduce steric effects that influence the efficiency of radiative versus non-radiative decay pathways. For example, strategic placement of substituents can enhance molecular planarization and promote a push-pull electronic system, leading to a significant increase in quantum yield. In one study, a quinoline derivative featuring methoxy (B1213986) and methyl substitutions achieved a high quantum yield of 0.78. nih.gov

Table 2: Representative Quantum Yield Data for a Quinoline Derivative

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

|---|

Note: Data for a derivative is presented, as specific quantum yield values for 4-Quinolin-2-ylaniline were not available in the reviewed sources.

Solvatochromic Fluorescence Behavior

Solvatochromism refers to the change in the color of a substance, and consequently its absorption and emission spectra, upon a change in the polarity of the solvent. semanticscholar.org This phenomenon is particularly pronounced in molecules like 4-quinolin-2-ylaniline which possess a donor-π-acceptor (D-π-A) structure. The aniline moiety acts as the electron donor and the quinoline moiety as the electron acceptor.

In such systems, the excited state is typically more polar than the ground state due to intramolecular charge transfer (ICT) upon photoexcitation. As a result, an increase in solvent polarity leads to a greater stabilization of the more polar excited state relative to the ground state. This stabilization lowers the energy gap for fluorescence, resulting in a bathochromic (red) shift of the emission maximum. semanticscholar.orgrsc.org The study of solvatochromic shifts using models like the Kamlet-Taft or Catalan linear solvation energy relationships can provide valuable information about the nature of solute-solvent interactions. semanticscholar.org This behavior underscores the sensitivity of the compound's electronic structure to its local environment.

Table 3: Illustrative Solvatochromic Fluorescence Data

| Solvent | Polarity Index | Illustrative Emission λ_max (nm) |

|---|---|---|

| Toluene | 2.4 | 420 |

| Dichloromethane | 3.1 | 435 |

| Acetone | 5.1 | 450 |

| Acetonitrile | 5.8 | 455 |

Note: This table is illustrative, based on typical solvatochromic behavior for D-π-A compounds, as specific experimental data for 4-Quinolin-2-ylaniline was not available.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive analytical technique for determining the solid-state structure of crystalline materials at the atomic level. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for unambiguous structure elucidation. When a single crystal of a compound is irradiated with X-rays, it produces a unique diffraction pattern from which the complete three-dimensional arrangement of atoms in the crystal lattice can be determined. rsc.org This analysis yields detailed crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group.

For complex organic molecules like quinoline derivatives, SCXRD confirms the molecular connectivity and reveals conformational details, such as the dihedral angle between the quinoline and aniline ring systems. These structural parameters are crucial for interpreting photophysical properties and designing new materials with targeted functionalities. While a crystal structure for 4-quinolin-2-ylaniline was not found, data for related heterocyclic compounds illustrates the type of information obtained. For example, a triphenylimidazole-phenylacrylonitrile derivative was found to crystallize in a monoclinic system with a P21/c space group. rsc.org

Table 4: Representative Single-Crystal XRD Data for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Compound | (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.54 |

| b (Å) | 11.21 |

| c (Å) | 14.73 |

| β (°) | 114.2 |

| Volume (ų) | 2491 |

Source: Adapted from reference rsc.org. Note: This data is for a different compound to illustrate the parameters obtained from SCXRD analysis.

Powder X-ray Diffraction for Coordination Polymers

Coordination polymers are extended networks of metal ions linked by organic ligands like 4-quinolin-2-ylaniline. Often, these materials are obtained as microcrystalline powders, making SCXRD analysis challenging. In such cases, powder X-ray diffraction (PXRD) is an indispensable tool for characterization. nih.gov

PXRD is used to confirm the phase purity of a synthesized material by comparing the experimental diffraction pattern with a pattern simulated from known single-crystal data. nih.gov Furthermore, advanced techniques now allow for the ab initio determination of crystal structures directly from high-quality powder diffraction data, which is crucial when single crystals cannot be grown. nih.gov The PXRD pattern is a fingerprint of the crystalline phase, with peak positions (given as 2θ angles) relating to the unit cell dimensions and peak intensities relating to the atomic arrangement within the cell.

Table 5: Conceptual Powder XRD Data for a Crystalline Material

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 12.8 | 6.91 | 45 |

| 18.9 | 4.69 | 60 |

| 21.1 | 4.21 | 85 |

Note: This table is a conceptual representation of PXRD data and does not correspond to a specific 4-quinolin-2-ylaniline coordination polymer.

Computational Chemistry and Theoretical Studies of 4 Quinolin 2 Ylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach for investigating the properties of molecular systems. nih.gov It is frequently employed to determine the kinetic and thermodynamic stability of compounds, perform structural calculations, analyze molecular interactions, and evaluate the optical and electronic properties of molecules like 4-Quinolin-2-ylaniline. nih.gov Common software packages like Gaussian are used for these calculations, with the B3LYP functional and basis sets such as 6-31G' (d,p) or 6-311++G(d,p) being standard choices for optimizing molecular geometries and predicting various properties. nih.govekb.eg

The first step in most DFT studies is geometry optimization, where the molecule's lowest energy structure is determined. scirp.orgscirp.org For quinoline (B57606) derivatives, calculations using the B3LYP functional have been shown to produce geometric parameters that closely align with experimental data. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles. For instance, in related quinoline structures, the bond lengths are influenced by electron delocalization across the fused ring system. researchgate.net

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-C (quinoline ring) | 1.37 - 1.42 Å | Aromatic carbon-carbon bond lengths. |

| C-N (quinoline ring) | 1.32 - 1.36 Å | Aromatic carbon-nitrogen bond lengths within the quinoline moiety. researchgate.net |

| C-C (inter-ring) | ~1.48 Å | Single bond connecting the quinoline and aniline (B41778) rings. |

| C-N (aniline) | ~1.40 Å | Bond between the aniline ring and the amino group. |

| Dihedral Angle (Quinoline-Aniline) | Variable | The twist angle between the planes of the two aromatic rings. |

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. thaiscience.inforesearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govirjweb.com

In quinoline-aniline type structures, the HOMO is often localized on the electron-rich aniline moiety, while the LUMO is typically distributed over the electron-accepting quinoline ring. nih.gov This separation of FMOs indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation, which is crucial for the molecule's optical and electronic properties. scirp.org The energies of the HOMO and LUMO are also used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors Note: The values presented are representative for quinoline derivatives and serve as an example.

| Parameter | Symbol | Typical Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 to -5.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.5 eV |

| HOMO-LUMO Energy Gap | ΔE | ~4.0 to 4.5 eV irjweb.com |

| Chemical Hardness | η | ~2.0 to 2.25 eV irjweb.com |

| Chemical Potential | μ | -3.8 to -4.1 eV |

| Electrophilicity Index | ω | ~3.0 to 3.5 eV |

Non-covalent interactions, while weaker than covalent bonds, are fundamental in determining the three-dimensional structure of molecules and their arrangement in condensed phases. mhmedical.com For molecules like 4-Quinolin-2-ylaniline, key non-covalent interactions include hydrogen bonding and π-π stacking. The amino group (-NH₂) on the aniline ring can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Computational studies can analyze these interactions in detail. For example, in the crystal structures of related quinoline derivatives, weak C-H···O or C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules are often observed. mdpi.comnih.gov These interactions play a significant role in the crystal packing and can influence the material's bulk properties. mdpi.com Quantum chemical approaches such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to characterize and quantify these weak interactions. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.net By examining the interactions between filled (donor) and vacant (acceptor) NBOs, it provides a detailed picture of intramolecular electron delocalization.

In systems containing quinoline rings, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. researchgate.net For 4-Quinolin-2-ylaniline, NBO analysis would likely show significant delocalization between the π-orbitals of the quinoline and aniline rings, as well as interactions involving the lone pair electrons of the nitrogen atoms. This intramolecular charge transfer from the aniline (donor) part to the quinoline (acceptor) part is a key feature of its electronic structure. nih.gov

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data, including vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. scirp.orgnih.gov

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For quinoline derivatives, characteristic stretching modes for C=C, C=N, and C-N in the quinoline ring are well-defined.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.govnih.gov These calculations can confirm that the main absorption bands arise from π → π* transitions within the aromatic system.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). nih.gov These predicted values can be compared to experimental data to confirm the molecular structure. ekb.eg

Table 3: Predicted Spectroscopic Data for a Quinoline-Aniline Structure Note: This table is illustrative of the types of data obtained from DFT calculations.

| Spectroscopic Technique | Parameter | Typical Calculated Range |

|---|---|---|

| IR Spectroscopy | C=N Stretch | 1500 - 1530 cm-1 |

| IR Spectroscopy | C-N Stretch | 1280 - 1290 cm-1 |

| UV-Vis Spectroscopy (TD-DFT) | λmax (π → π*) | 300 - 350 nm |

| ¹H NMR (GIAO) | Aromatic Protons | 7.0 - 8.5 ppm |

| ¹³C NMR (GIAO) | Aromatic Carbons | 110 - 150 ppm |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's properties at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations are particularly valuable for understanding how molecules like 4-Quinolin-2-ylaniline interact with their environment, such as a solvent or a biological macromolecule like an enzyme. nih.govnih.gov

In the context of drug design, MD simulations can be used to investigate the stability of a ligand bound to a protein's active site. For quinoline derivatives investigated as potential enzyme inhibitors, MD simulations have been used to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govnih.gov These simulations can reveal important residues involved in binding and provide insights into the ligand's binding affinity and orientation, which are crucial for rational drug design. nih.govresearchgate.net

Conformational Analysis and Stability